molecular formula C12H18N2O B1487199 2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-ol CAS No. 2098026-15-2

2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-ol

Cat. No. B1487199
CAS RN: 2098026-15-2
M. Wt: 206.28 g/mol
InChI Key: CNQZDYBUZUCEFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-ol, or 2CPP, is a synthetic organic compound and a member of the pyrimidine family of molecules. It is a versatile compound that has found applications in scientific research and drug development.

Scientific Research Applications

Synthesis and Characterization

The research in medicinal chemistry has demonstrated the synthesis of various pyrimidine derivatives, including compounds with similar structures to "2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-ol". These compounds have been synthesized through various chemical reactions, characterized by spectroscopic methods, and their structures confirmed by elemental analysis, IR, ^1H NMR, ^13C NMR, and mass spectroscopy. For example, a study by Bhat et al. (2014) detailed the synthesis and screening of novel pyrimidine derivatives for anti-inflammatory, analgesic, cytotoxic, and antitubercular activities, showing that some compounds exhibited significant activities (Bhat, Kumar, Nisar, & Kumar, 2014).

Biological Activities

Pyrimidine derivatives have been explored for various biological activities, such as antimicrobial, antiviral, anti-inflammatory, and analgesic properties. For instance, research by Oruma et al. (2014) on the synthesis and preliminary antimicrobial screening of pyrimidine derivatives and their metal complexes showed activity against certain bacterial strains, indicating the potential application of these compounds in developing new antimicrobial agents (Oruma, Asegbeloyin, Eze, & Chah, 2014).

Antifungal and Antitubercular Effects

Some synthesized pyrimidine compounds have also shown moderate antifungal and antitubercular activities, suggesting their use in treating infectious diseases. The study by Bhat et al. (2014) highlighted compounds with moderate activities against these pathogens (Bhat, Kumar, Nisar, & Kumar, 2014).

Antimicrobial and Antiviral Potential

The design and synthesis of novel pyrimidine derivatives have also been directed towards evaluating their antimicrobial and antiviral efficacies. A study by Hilmy et al. (2021) prepared new pyrrolo[2,3-d]pyrimidine derivatives, showing promising antimicrobial and antiviral activities, indicating the potential of these compounds in developing new therapeutic agents (Hilmy, Tag, Aish, Elsafty, & Attia, 2021).

properties

IUPAC Name

2-cyclopropyl-4-pentan-3-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-3-8(4-2)10-7-11(15)14-12(13-10)9-5-6-9/h7-9H,3-6H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQZDYBUZUCEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=CC(=O)NC(=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-ol
Reactant of Route 2
2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-ol
Reactant of Route 3
2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-ol
Reactant of Route 4
2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-ol
Reactant of Route 5
2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-ol
Reactant of Route 6
2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-ol

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